2-(3-formyl-1H-pyrrol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
2-(3-formylpyrrol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-7-11-3-1-2-4-12(11)14-6-5-10(8-14)9-15/h1-6,8-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYPZQZULJEHJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a streamlined pathway for constructing the pyrrole-benzenenitrile scaffold. A representative protocol involves the condensation of 2-cyanobenzaldehyde with a pyrrole precursor under acidic conditions. For instance, p-toluenesulfonic acid (0.05 equiv.) catalyzes the reaction between 2-cyanobenzaldehyde and 3-aminopyrrole in toluene at 90°C, followed by formylation using trimethyl orthoformate (1.2 equiv.). This one-pot method achieves moderate yields (60–70%) and avoids isolation of intermediates.
Key variables include:
- Solvent selection : Toluene and acetonitrile enhance reaction homogeneity.
- Catalyst loading : Excess acid (>0.1 equiv.) risks side-product formation via over-formylation.
- Temperature : Reactions above 100°C degrade the nitrile group, necessitating controlled heating.
Formylation of Pyrrole Intermediates
Direct formylation of pre-synthesized 2-(1H-pyrrol-1-yl)benzonitrile provides a modular route. The Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the formyl group at the pyrrole 3-position. Optimized conditions (0°C, 4 h) yield 85–90% product purity, though post-synthetic purification via silica chromatography is required.
Alternative formylation agents:
| Agent | Conditions | Yield (%) |
|---|---|---|
| ClCOCHO | CH₂Cl₂, 25°C, 2 h | 78 |
| HCOOEt, PPA | 80°C, 6 h | 65 |
| Diformylacetamide | AcOH, reflux | 72 |
Cyclization Strategies Using Acid Catalysts
Cyclization of β-ketonitrile precursors under Brønsted acid catalysis constructs the pyrrole ring. A patented method employs acetic anhydride and trimethyl orthoacetate (1:1.5 molar ratio) with 2-cyanophenylacetone, achieving 75% yield after reflux (130°C, 3 h). The mechanism proceeds via imine formation, followed by intramolecular cyclization and formylation.
Critical parameters :
- Acid strength : Weak acids (e.g., AcOH) favor cyclization over decomposition.
- Solvent polarity : Apolar solvents (toluene) improve regioselectivity for the 3-formyl isomer.
Base-Promoted Cascade Reactions
Base-mediated reactions enable tandem deprotonation and cyclization. Treatment of 2-(prop-2-yn-1-yl)benzonitrile with potassium carbonate (1.0 equiv.) in acetonitrile (50°C, 24 h) generates the pyrrole core via alkyne cyclization. Subsequent formylation with ethyl formate (2.0 equiv.) completes the synthesis in 68% overall yield.
Advantages :
- Avoids stoichiometric metal catalysts.
- Compatible with electron-deficient benzonitriles.
Patent Literature Synthesis Methods
Patent EP0035284B1 discloses a route using diethylamine and 2-benzoyl-3-methoxycrotononitrile in a stainless steel bomb (steam bath, 12 h). While originally targeting benzoyl derivatives, substituting the benzoyl group with formyl precursors adapts this method for 2-(3-formylpyrrolyl)benzonitrile. Recrystallization from chloroform/hexane yields 70–75% product.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Multicomponent Reaction | 60–70 | 85 | Moderate | $$$ |
| Vilsmeier-Haack | 78–90 | 95 | High | $$ |
| Acid-Catalyzed Cyclization | 75 | 88 | High | $ |
| Base-Promoted Cascade | 68 | 82 | Low | $$$$ |
| Patent-Based Synthesis | 70–75 | 90 | High | $$ |
Chemical Reactions Analysis
Types of Reactions
2-(3-formyl-1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: 2-(3-carboxyl-1H-pyrrol-1-yl)benzonitrile.
Reduction: 2-(3-formyl-1H-pyrrol-1-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrole ring fused with a benzonitrile moiety, which contributes to its reactivity and biological properties. The synthesis of 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile typically involves reactions that introduce the formyl group at the 3-position of the pyrrole ring, often through methods such as the Paal–Knorr synthesis or other condensation reactions involving suitable precursors .
Biological Activities
Research has demonstrated that derivatives of pyrrole compounds exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have indicated that pyrrole-based compounds can inhibit cancer cell proliferation. For instance, modifications to the pyrrole structure have led to compounds with enhanced anticancer properties against various cancer cell lines .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its derivatives have been evaluated for their efficacy against different bacterial strains, indicating significant antibacterial activity .
- Antioxidant Effects : Research has indicated that certain derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Anticancer Studies
A study published in Molecules highlighted the synthesis of various pyrrole derivatives, including this compound, which demonstrated promising results in inhibiting the growth of cancer cells. The mechanism of action was linked to the induction of apoptosis in cancer cells, marking it as a potential candidate for further development in cancer therapeutics .
Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of pyrrole derivatives against both gram-positive and gram-negative bacteria. The results showed that certain modifications to the benzonitrile moiety significantly enhanced the antimicrobial activity, suggesting that this compound could be a lead compound in developing new antibiotics .
Antioxidant Studies
Research conducted on the antioxidant capabilities of pyrrole derivatives found that this compound exhibited notable free radical scavenging activity. This property could be harnessed for therapeutic applications aimed at reducing oxidative stress in various diseases .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Cytotoxic Benzonitrile Derivatives
Several benzonitrile analogs with 1,2,4-triazole substituents exhibit potent anticancer activity. For example:
- 4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) : Demonstrated IC₅₀ values of 27.1 ± 1.2 μg/mL (MCF-7) and 14.5 ± 2.1 μg/mL (MDA-MB-231) .
- 4-[2-(4-Methoxyphenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1h) : IC₅₀ of 14.3 ± 1.1 μg/mL (T47D) .
In contrast, 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile lacks the triazole moiety and ethenyl linker, suggesting divergent biological targets. The formyl group may instead facilitate covalent binding or serve as a synthetic intermediate for further derivatization.
OLED Materials
The 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivative is optimized for thermally activated delayed fluorescence (TADF) in organic light-emitting diodes (OLEDs) due to its extended π-conjugation and donor-acceptor architecture . The target compound’s formyl-pyrrole group lacks the carbazole and phenoxazine units critical for TADF, limiting its utility in optoelectronics.
Halogenated and Fluorinated Analogs
The absence of such electron-withdrawing groups in this compound may reduce its reactivity in similar synthetic pathways.
Crystallographic and Physicochemical Properties
The crystal structure of 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile reveals a monoclinic lattice (a = 7.6683 Å, b = 17.8013 Å, c = 9.7574 Å, β = 106.506°) with Z = 4 . While analogous data for this compound is unavailable, the pyrrole ring’s planar geometry and formyl substituent could influence packing efficiency and solubility compared to pyrazole-based analogs.
Biological Activity
2-(3-formyl-1H-pyrrol-1-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H8N2O
- Molecular Weight : 196.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits properties that suggest it may act as an inhibitor or modulator in several biochemical pathways.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations indicate that this compound shows significant antimicrobial effects against various bacterial strains.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential role in preventing oxidative stress-related diseases.
- Cytotoxic Effects : In vitro studies have reported cytotoxicity against cancer cell lines, suggesting a potential application in cancer therapy.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition of growth | |
| Antioxidant | N/A | Free radical scavenging | |
| Cytotoxic | HeLa cells | Induction of apoptosis |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, highlighting its potential as an alternative antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In another study, the cytotoxic effects of the compound were tested on various cancer cell lines, including breast and lung cancer cells. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3-formyl-1H-pyrrol-1-yl)benzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves formylation of pyrrole derivatives followed by coupling with benzonitrile precursors. For example, 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile (a structural analog) is synthesized via Vilsmeier-Haack formylation of pyrrole intermediates under controlled temperatures (0–5°C) using POCl₃/DMF . Adapting this, the target compound may require regioselective formylation at the 3-position of the pyrrole ring, achieved via directed ortho-metalation strategies. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while pyrrole protons resonate as multiplet signals between δ 6.5–7.5 ppm. The benzonitrile aromatic protons are observed as a distinct pattern (e.g., doublets at δ 7.3–8.1 ppm) .
- IR : Strong absorption bands for the nitrile group (C≡N) near 2220–2240 cm⁻¹ and the formyl group (C=O) at ~1680–1700 cm⁻¹ confirm functional groups .
- Cross-verification : Compare with analogs like 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile to resolve ambiguities in splitting patterns .
Q. What are the key reactivity patterns of this compound in nucleophilic addition or cyclization reactions?
- Methodological Answer :
- The formyl group undergoes nucleophilic additions (e.g., with amines to form Schiff bases) or participates in Paal-Knorr pyrrole cyclization with 1,4-diketones.
- The nitrile group can be hydrolyzed to carboxylic acids under acidic conditions (H₂SO₄, reflux) or reduced to amines using LiAlH₄ .
- Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for cyclization, aqueous HCl for hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Introduce substituents at the pyrrole nitrogen (e.g., methyl, aryl) or modify the benzonitrile moiety (e.g., replace with amide or ester groups) .
- Assay Selection : Test cytotoxicity (MTT assay), antimicrobial activity (MIC determination), or enzyme inhibition (e.g., kinase assays) .
- Computational Modeling : Use docking software (AutoDock Vina) to predict interactions with targets like 5-HT receptors or cancer-related kinases .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Scenario : Discrepancies in ¹³C NMR signals for the formyl group may arise from solvent polarity or tautomerism.
- Resolution : Conduct variable-temperature NMR or use deuterated solvents (CDCl₃ vs. DMSO-d₆) to stabilize specific tautomers .
- Validation : Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Workflow : Prepare the ligand (target compound) and receptor (e.g., COX-2 or EGFR) using AutoDock Tools. Perform flexible docking to account for side-chain movements .
- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability and identify key residues (e.g., hydrogen bonds with Ser530 in COX-2) .
- Validation : Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can multi-step synthesis of this compound derivatives be optimized for scalability and purity?
- Methodological Answer :
- Step Optimization : Use flow chemistry for exothermic reactions (e.g., formylation) to improve safety and yield .
- Purification : Employ recrystallization (ethanol/water) for intermediates and preparative HPLC for final products (C18 column, acetonitrile/water gradient) .
- Quality Control : Track byproducts via LC-MS and optimize reaction stoichiometry (e.g., 1.2 equiv. of POCl₃ for complete formylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
